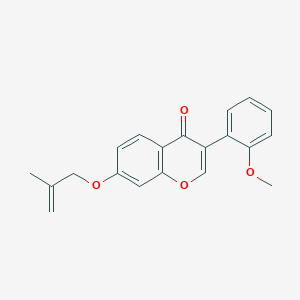

3-(2-Methoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Methoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-4-one, also known as Compound A, is a synthetic compound that belongs to the class of flavonoids. It has gained significant attention in scientific research due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Polystyrene-Supported TBD Catalysts: Research on novel polystyrene-bound 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) for environmentally friendly media and conditions, demonstrated its application in the Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones. This process is beneficial for synthesizing compounds like Warfarin™ and its analogues, showing high conversion yields and reusability without significant loss of activity (Alonzi et al., 2014).

Phototransformation Studies

- Regioselective Photocyclisation: Studies on the phototransformation of 3-alkoxychromenones revealed the formation of exotic tetracyclic scaffolds and demonstrated regioselective ring closure mechanisms, providing insights into the directive influence in free radical aromatic substitutions (Khanna et al., 2015).

Antimicrobial Activity

- Novel 4-Hydroxy-3-Substituted Phenyl-2H-Chromen-2-Ones: A series of chromen-2-one derivatives were synthesized and showed significant antibacterial and antifungal activity, comparable to standard treatments. These compounds' structures were characterized using various spectroscopic techniques, and their biological activities were further validated through molecular docking studies (Mandala et al., 2013).

Synthesis of Specific Compounds

- (±)-4-Prenylpterocarpin Synthesis: An efficient method for synthesizing (±)-4-Prenylpterocarpin, a compound with potential therapeutic applications, was developed using a coupling process involving specific chromenes (Coelho et al., 1992).

Photovoltaic Properties

- Dye-Sensitized Solar Cells: Research into the electronic and photovoltaic properties of chromen-2-one-based organic dyes showed their effectiveness as photosensitizers in solar cells. Computational studies indicated that structural modifications of these dyes can enhance their photoelectric conversion efficiency (Gad et al., 2020).

Eigenschaften

IUPAC Name |

3-(2-methoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-13(2)11-23-14-8-9-16-19(10-14)24-12-17(20(16)21)15-6-4-5-7-18(15)22-3/h4-10,12H,1,11H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKSNXMWWWZHQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B2605452.png)

![6-Bromo-2,2-dimethylspiro[3.3]heptane](/img/structure/B2605453.png)

![3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2605454.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2605455.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethoxyphenyl)oxamide](/img/structure/B2605460.png)

![N-(1-cyanocycloheptyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2605463.png)

![8-(3-Chlorobenzoyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2605469.png)

triazin-4-one](/img/structure/B2605473.png)